(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid

説明

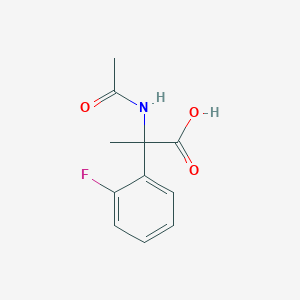

(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid (CAS: 267401-33-2) is a chiral organic compound with the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol . It features a propanoic acid backbone substituted with a 2-fluorophenyl group and an acetamido moiety at the α-carbon (Figure 1). Key physicochemical properties include a polar surface area (PSA) of 69.89 Ų, a calculated LogP (lipophilicity) of 2.10, and an exact mass of 225.08 Da .

The compound is supplied as a research-grade chemical with >95% purity, requiring storage at room temperature in a sealed, moisture-free environment. Solutions in DMSO (10 mM) are stable for up to 6 months at -80°C or 1 month at -20°C . Its stereospecific (R)-configuration may influence interactions with biological targets, though its exact pharmacological profile remains under investigation.

特性

IUPAC Name |

(2R)-2-acetamido-2-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKHMUVRKAWKKJ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@](C)(C1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717774 | |

| Record name | (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267401-33-2 | |

| Record name | (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ®-2-amino-3-phenylpropanoic acid.

Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.

Acetylation: The intermediate compound is then acetylated using acetic anhydride in the presence of a base, such as pyridine, to introduce the acetamido group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common.

化学反応の分析

Carboxylic Acid Reactivity

The carboxylic acid group participates in typical acid-base and nucleophilic substitution reactions:

Acetamido Group Transformations

The acetamido (-NHCOCH₃) group undergoes hydrolysis and substitution:

-

Acid-Catalyzed Hydrolysis :

Reacting with HCl (6M) at reflux yields (R)-2-amino-2-(2-fluorophenyl)propanoic acid. This reaction is critical for generating bioactive amine intermediates. -

Enzymatic Deacetylation :

Esterases or lipases selectively remove the acetyl group under mild conditions (pH 7.4, 37°C), preserving stereochemistry.

Fluorophenyl Ring Reactions

The 2-fluorophenyl ring exhibits modified electrophilic substitution behavior:

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para-nitro derivative (minor) and meta-nitro (major) |

| Halogenation | Cl₂/FeCl₃ | 3-Chloro-2-fluorophenyl product |

Stereospecific Reactions

The chiral center at C2 influences reaction pathways:

-

Enzymatic Resolution : Lipases selectively esterify the (R)-enantiomer, enabling chiral purification.

-

Dipeptide Synthesis : Coupling with L-alanine via DCC/HOBt yields dipeptides with retained configuration.

科学的研究の応用

®-2-Acetamido-2-(2-fluorophenyl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.

作用機序

The mechanism of action of ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group and the fluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, resulting in therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of Propanoic Acid Derivatives

Propanoic acid derivatives are widely studied for their bioactivity, particularly in anti-inflammatory and anticancer contexts. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Key Comparative Insights

Fluorine Substitution and Electronic Effects

- Positional Impact : The 2-fluorophenyl group in the target compound may enhance membrane permeability due to fluorine’s electronegativity and small atomic radius, favoring hydrophobic interactions . In contrast, the 3-fluorophenyl analog () could exhibit altered binding kinetics due to steric and electronic differences.

Functional Group Modifications

- Acetamido vs. Hydroxy/Sulfanyl Groups: The acetamido group in the target compound supports hydrogen bonding with biological targets (e.g., enzymes or receptors). In contrast, β-hydroxy-β-arylalkanoic acids () leverage hydroxyl groups for COX enzyme interactions, akin to NSAIDs .

- Thiophene vs.

Physicochemical and Stability Comparisons

Table 2: Stability and Handling of Selected Compounds

- Solubility : The target compound’s solubility in DMSO aligns with typical research applications, whereas nitro-substituted analogs () may require specialized solvents due to increased polarity.

生物活性

(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, with the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol, is an organic compound notable for its significant biological activity. It features a chiral center and is characterized by an acetamido group and a fluorophenyl substituent, which are crucial for its pharmacological properties. This compound has garnered attention for its potential applications in pharmaceutical development, particularly as an anti-inflammatory agent and pain modulator.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Key Biological Targets:

- Cyclooxygenase Enzymes: Inhibition reduces inflammation.

- Pain Pathways: Modulation of pathways involved in pain perception.

Comparative Studies

In comparative studies, this compound has shown enhanced binding affinity due to the presence of the fluorophenyl group. This modification is believed to improve metabolic stability and bioavailability compared to non-fluorinated analogs.

| Compound | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Acetamido group + fluorophenyl | Improved pharmacokinetics |

| (R)-2-(4-Fluorophenyl)propanoic acid | Fluorine at para position | Different anti-inflammatory profile |

| 2-Amino-3-(2-fluorophenyl)propanoic acid | Amino group addition | Enhanced solubility and bioactivity |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammation in animal models by significantly lowering levels of inflammatory cytokines.

- Pain Modulation : In another case study, this compound was tested for its analgesic properties, showing a marked reduction in pain response in subjects exposed to inflammatory stimuli.

- Pharmacokinetics : Research highlighted the compound's favorable pharmacokinetic profile, including high solubility and rapid absorption, making it a candidate for further development as a therapeutic agent.

Future Directions and Applications

The ongoing research into this compound suggests numerous potential applications:

- Pharmaceutical Development : Its properties could lead to new formulations for treating chronic inflammatory conditions.

- Targeted Drug Design : The structural features may inspire the design of derivatives with enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, Fmoc-protected intermediates (e.g., (R)-N-Fmoc-α-methyl-2-fluorophenylalanine) can be used to preserve stereochemistry during peptide coupling reactions . Enantiomeric purity is validated via chiral HPLC or circular dichroism (CD) spectroscopy, with comparison to known standards.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F for fluorine), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The 2-fluorophenyl group exhibits distinct coupling patterns in NMR, while X-ray confirms spatial arrangement of the (R)-configuration .

Q. What computational tools are suitable for predicting the solubility and polarity of this compound?

- Methodological Answer : Use topological polar surface area (TPSA) calculations. For instance, propanoic acid derivatives with fluorophenyl groups have TPSA values ~50–55 Ų, correlating with moderate solubility in polar solvents like DMSO or ethanol .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence molecular docking interactions with biological targets?

- Methodological Answer : Fluorine’s electronegativity enhances binding via halogen bonding. Docking studies (e.g., AutoDock Vina) show that the 2-fluorophenyl group in quinoline-4-carboxylic acid derivatives improves binding affinity to enzymes like cyclooxygenase-2 (COX-2) by ~1.5 kcal/mol compared to non-fluorinated analogs .

Q. What experimental and computational strategies resolve contradictions in thermodynamic data (e.g., melting point discrepancies)?

- Methodological Answer : Differential scanning calorimetry (DSC) measures phase transitions, while the NRHB model accounts for hydrogen bonding contributions to excess enthalpy in carboxylic acid systems . For example, propanoic acid derivatives exhibit melting point variations due to dimerization tendencies .

Q. How can enantiomer-specific interactions of this compound be studied in enzyme-substrate systems?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten) with purified enzymes (e.g., aminoacyl-tRNA synthetases) and compare values for (R)- vs. (S)-enantiomers. Fluorescence polarization assays can track stereospecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。